(2E,4E)-2,4-Dodecadienal

Catalog No.
S1899631
CAS No.
21662-16-8
M.F
C12H20O
M. Wt
180.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E,4E)-2,4-Dodecadienal

CAS Number

21662-16-8

Product Name

(2E,4E)-2,4-Dodecadienal

IUPAC Name

(2E,4E)-dodeca-2,4-dienal

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-7H2,1H3/b9-8+,11-10+

InChI Key

QKTZBZWNADPFOL-BNFZFUHLSA-N

SMILES

CCCCCCCC=CC=CC=O

solubility

Slightly soluble in water; miscible in oils
soluble (in ethanol)

Canonical SMILES

CCCCCCCC=CC=CC=O

Isomeric SMILES

CCCCCCC/C=C/C=C/C=O

The exact mass of the compound (2E,4E)-2,4-Dodecadienal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; miscible in oilssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

(2E,4E)-2,4-Dodecadienal is a 12-carbon, di-unsaturated aliphatic aldehyde widely utilized as a high-impact aroma chemical, flavor modifier, and analytical biomarker for lipid oxidation [1]. Characterized by its distinct citrus, mandarin peel, and fatty organoleptic profile, it serves as a critical ingredient in flavor formulations requiring fresh, aldehydic top notes with high substantivity [2]. In analytical chemistry and food science, it is procured as a reference standard to quantify secondary lipid oxidation, specifically arising from the retro-aldol condensation of shorter-chain aldehydes during thermal processing or meat aging [3]. With a flash point of 104.4 °C and low aqueous solubility, it offers excellent stability and fixation in lipid-based matrices compared to shorter-chain volatile aldehydes.

Substituting (2E,4E)-2,4-dodecadienal with closely related in-class analogs, such as (2E,4E)-2,4-decadienal or mono-unsaturated dodecenals, fundamentally compromises both sensory profiles and analytical accuracy [1]. In flavor and fragrance manufacturing, chain length strictly dictates receptor binding; the 10-carbon decadienal imparts a heavy, deep-fried, or chicken-like odor, whereas the 12-carbon dodecadienal delivers the targeted citrus and mandarin notes required for fruit and vegetable profiles [2]. Furthermore, in lipid oxidation assays, substituting this compound invalidates biomarker quantification. While shorter-chain dienals form directly from hydroperoxide cleavage, 2,4-dodecadienal specifically traces the complex secondary aldol condensation of acetaldehyde with 2-decenal [3]. This distinct chemical pathway means generic substitution obscures the true thermal degradation or aging profile of the analyzed matrix.

Chain-Length Dependency of Odor Descriptors in Flavor Formulation

The sensory characteristics of aliphatic alkadienals are highly sensitive to carbon chain length, dictating their specific procurement for flavor formulations. Gas chromatography-olfactometry (GC-O) and sensory panel data demonstrate that while (2E,4E)-2,4-decadienal (C10) is characterized by a 'deep-fried' and 'fatty' profile, the extension to (2E,4E)-2,4-dodecadienal (C12) shifts the dominant descriptor to 'citrus,' 'mandarin peel,' and 'vegetable' [1]. This qualitative divergence means the C12 aldehyde cannot be replaced by the C10 analog when formulating fresh fruit or botanical top notes[2].

Evidence DimensionPrimary odor descriptors and sensory profile
Target Compound Data(2E,4E)-2,4-Dodecadienal: Citrus, mandarin peel, vegetable, fatty
Comparator Or Baseline(2E,4E)-2,4-Decadienal: Deep-fried, chicken-like, heavy fatty
Quantified DifferenceComplete shift in primary odor class from savory/fried (C10) to fresh/citrus (C12)
ConditionsGas chromatography-olfactometry (GC-O) and human sensory panel evaluation

Buyers formulating fruit, beverage, or botanical fragrances must procure the exact C12 dienal, as shorter-chain analogs will introduce unwanted savory or fried off-notes.

Volatility and Thermal Stability in Processing

In industrial formulation and high-temperature processing, the volatility of aroma compounds dictates their retention and handling safety. (2E,4E)-2,4-Dodecadienal exhibits a significantly higher flash point (104.4 °C) compared to (2E,4E)-2,4-decadienal (approx. 82 °C). This reduced volatility not only improves workplace safety during compounding but also acts as a better fixative in baked goods and extruded products, preventing the rapid flash-off of top notes that plagues shorter-chain aldehydes during thermal processing.

Evidence DimensionFlash point and thermal handling stability
Target Compound Data(2E,4E)-2,4-Dodecadienal: 104.4 °C (Closed Cup)
Comparator Or Baseline(2E,4E)-2,4-Decadienal: ~82 °C
Quantified Difference>22 °C increase in flash point
ConditionsStandard closed-cup flash point testing for industrial handling

The higher flash point and lower vapor pressure make the C12 compound superior for thermal processing applications, ensuring better aroma retention in the final product.

Specificity as a Secondary Lipid Oxidation Biomarker

In analytical food chemistry, (2E,4E)-2,4-dodecadienal is procured as a specific reference standard to quantify secondary lipid oxidation pathways. Unlike hexanal or 2,4-decadienal, which form directly from the cleavage of linoleic acid hydroperoxides, 2,4-dodecadienal is generated via the aldol condensation of acetaldehyde with 2-decenal or 4-decenal during prolonged thermal stress or postmortem aging of meat [1]. Consequently, its quantification provides unique data on advanced degradation stages that cannot be tracked by measuring direct primary cleavage products [2].

Evidence DimensionMetabolic/chemical origin in lipid oxidation
Target Compound Data2,4-Dodecadienal: Formed via secondary aldol condensation of smaller aldehydes
Comparator Or Baseline2,4-Decadienal / Hexanal: Formed via direct hydroperoxide cleavage
Quantified DifferenceRepresents advanced secondary/tertiary degradation vs. primary cleavage
ConditionsGC-MS profiling of heated oils and aged beef/poultry

Analytical laboratories must use the exact C12 dienal standard to accurately map advanced thermal degradation and meat aging profiles, as it tracks a distinct chemical pathway.

Flavor and Fragrance Compounding

Used as a high-impact aroma chemical to impart authentic mandarin, citrus peel, and fresh vegetable notes in beverages, baked goods, and fine fragrances, where its lower volatility provides excellent fixation compared to shorter aldehydes [1].

Analytical Reference Standards for Food Quality

Procured by QA/QC laboratories as a specific biomarker standard for GC-MS analysis to quantify advanced lipid oxidation and retro-aldol degradation in frying oils, aged beef, and poultry affected by myopathies [2].

Semiochemical and Agricultural Formulations

Utilized in the development of insect pheromone blends and environmentally friendly pest control systems, where the exact (2E,4E) stereochemistry and 12-carbon chain length are critical for species-specific receptor binding[3].

Physical Description

Oily liquid; light, faint spicy aroma

XLogP3

4.3

Density

0.983-0.989

UNII

VO340RJ9LU

GHS Hazard Statements

Aggregated GHS information provided by 1440 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 112 of 1440 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1328 of 1440 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21662-16-8
21662-15-7

Wikipedia

(2E,4E)-2,4-dodecadienal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,4-Dodecadienal, (2E,4E)-: ACTIVE

Dates

Last modified: 08-16-2023

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